molecular formula C12H13NO4 B8733138 (3,5-Dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-4-yl)acetic acid

(3,5-Dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-4-yl)acetic acid

Cat. No. B8733138
M. Wt: 235.24 g/mol
InChI Key: XQUNMJVQLBEHIK-UHFFFAOYSA-N
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Patent
US06096811

Procedure details

To a suspension of bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic anhydride (688 mg, 3.9 mmol) in H2O (10 mL) was added glycine (348 mg, 4.6 mmol), and a solution of K2CO3 (321 mg, 2.3 mmol) in H2O (2 mL). The mixture was heated to reflux temperature and allowed to react for 4 hrs. After cooling to room temperature, the mixture was acidified with conc. HCl until the pH reached 1 and extracted with ethyl acetate (EtOAc). The organic layer was washed with brine and dried over Na2SO4. Removal of the solvent gave a colorless solid which was recrystallized from EtOAc/hexane to yield the product as colorless crystals: 653 mg (72% yield), mp=142° C.
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
348 mg
Type
reactant
Reaction Step Two
Name
Quantity
321 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]1[C:9]([O:11][C:12](=[O:13])[CH:2]21)=O.[NH2:14][CH2:15][C:16]([OH:18])=[O:17].C([O-])([O-])=O.[K+].[K+].Cl>O>[C:16]([CH2:15][N:14]1[C:12](=[O:13])[CH:2]2[CH:3]([CH:4]3[CH2:7][CH2:8][CH:1]2[CH:6]=[CH:5]3)[C:9]1=[O:11])([OH:18])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
688 mg
Type
reactant
Smiles
C12C3C(C(C=C1)CC2)C(=O)OC3=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
348 mg
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
321 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
to react for 4 hrs
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a colorless solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(=O)C2C3C=CC(C2C1=O)CC3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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